molecular formula C14H18ClNO B14434872 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one CAS No. 82935-06-6

1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one

Cat. No.: B14434872
CAS No.: 82935-06-6
M. Wt: 251.75 g/mol
InChI Key: KALXKAGOMISNSJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperidines. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The presence of a chlorophenyl group and a piperidine ring in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-chlorobenzaldehyde with piperidine and a suitable ketone precursor. Common synthetic routes may include:

    Aldol Condensation: Reacting 3-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate, followed by reaction with piperidine.

    Reductive Amination: Using 3-chlorobenzaldehyde and piperidine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one may involve interaction with specific molecular targets such as receptors or enzymes. The presence of the piperidine ring suggests potential binding to neurotransmitter receptors, while the chlorophenyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-2-one: Similar structure with a different position of the ketone group.

    1-(3-Chlorophenyl)-3-(morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of a piperidine ring.

    1-(3-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one is unique due to its specific combination of a chlorophenyl group and a piperidine ring, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

82935-06-6

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H18ClNO/c15-13-6-4-5-12(11-13)14(17)7-10-16-8-2-1-3-9-16/h4-6,11H,1-3,7-10H2

InChI Key

KALXKAGOMISNSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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